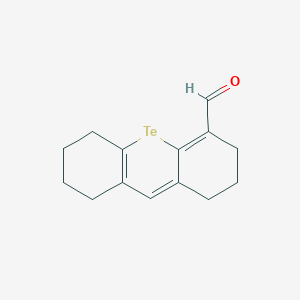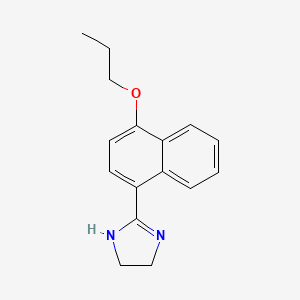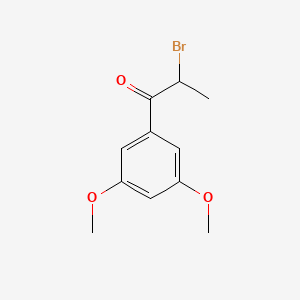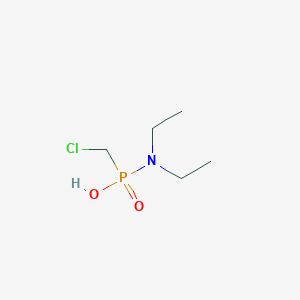
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde is a chemical compound with a unique structure that includes a tellurium atom
Vorbereitungsmethoden
The synthesis of 2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde involves several steps. One common method includes the reaction of tellurium-containing precursors with appropriate aldehyde groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The tellurium atom can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with unique properties, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde involves its interaction with specific molecular targets. The tellurium atom plays a crucial role in its reactivity and biological activity. The pathways involved may include the modulation of redox reactions and interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde can be compared with similar compounds such as:
- 2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8(1H)-one
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®- These compounds share structural similarities but differ in their chemical properties and applications. The presence of the tellurium atom in this compound makes it unique and imparts distinct reactivity and potential applications.
Eigenschaften
CAS-Nummer |
65342-60-1 |
|---|---|
Molekularformel |
C14H16OTe |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexahydro-1H-telluroxanthene-4-carbaldehyde |
InChI |
InChI=1S/C14H16OTe/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h8-9H,1-7H2 |
InChI-Schlüssel |
XMBVEJLHGXRZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C3CCCC(=C3[Te]2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)


![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)

![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)



![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
silane](/img/structure/B14478089.png)
